molecular formula C19H18N2O3 B2489994 N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 953195-66-9

N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2489994
CAS No.: 953195-66-9
M. Wt: 322.364
InChI Key: IUESGIKHLGMPGO-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic bis-heterocyclic acetamide derivative of interest in chemical and pharmaceutical research. Its molecular structure features a central acetamide linker bridging two distinct aromatic systems: a 5-phenylisoxazole and a 4-methoxybenzyl group . Isoxazoles are five-membered heterocyclic rings known for their presence in various biologically active molecules and can be synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes . The compound's specific research value is derived from its hybrid structure, which combines multiple pharmacophoric elements. The 4-methoxyphenyl group is a common structural motif that can influence a molecule's electronic properties and metabolic stability, while the isoxazole ring can contribute to hydrogen bonding and dipole interactions . Although a precise mechanism of action for this exact compound is not publicly documented, molecules with similar architectures are frequently explored as scaffolds in medicinal chemistry for developing enzyme inhibitors or receptor modulators. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct thorough experimental characterization to confirm its specific properties and applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-9-7-14(8-10-17)13-20-19(22)12-16-11-18(24-21-16)15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUESGIKHLGMPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 4-methoxybenzylamine with 2-(5-phenyl-1,2-oxazol-3-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against human cancer cells, indicating its potential as a chemotherapeutic agent.

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
HOP-9267.55%
MDA-MB-23156.88%

These results suggest that the compound could be developed further for use in cancer treatment protocols.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Preliminary studies have indicated that derivatives with similar structures show significant activity against common bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the oxazole ring and the introduction of the methoxyphenyl group. This synthetic route is crucial for optimizing the yield and purity of the final product.

Synthetic Route Overview

  • Formation of Oxazole Ring : The initial step involves the cyclization of appropriate precursors to form the oxazole ring.
  • Introduction of Methoxy Group : The methoxy group is introduced via methylation reactions.
  • Final Acetamide Formation : The final step involves acylation to form the acetamide linkage.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : In a study published in ACS Omega, compounds similar to this compound were tested against various cancer cell lines, revealing significant growth inhibition rates that support its development as an anticancer agent .
  • Antimicrobial Efficacy : Research has shown that derivatives exhibit substantial antimicrobial activity, suggesting that modifications to the core structure can enhance efficacy against specific bacterial strains .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Substituents on the 1,2-Oxazole Ring

  • 5-Phenyl vs. 5-(4-Fluorophenyl) : The compound in -[(3R,4S)-3-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]piperidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide, substitutes the phenyl group with a 4-fluorophenyl moiety. Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in target proteins, though it could reduce solubility compared to the unsubstituted phenyl group in the target compound .
  • 5-Methyl vs. 5-Phenyl: and describe sulfonamide derivatives with a 5-methyl-1,2-oxazole core.

Acetamide-Linked Substituents

  • N-(4-Methoxyphenyl)methyl vs. N-(4-Chlorophenoxy): The compound in (2-(4-chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide) replaces the methoxyphenyl group with a chlorophenoxy chain. Chlorine’s hydrophobicity and methoxy’s electron-donating effects suggest divergent pharmacokinetic profiles, with the latter likely improving metabolic stability .
  • N-(Diphenylmethyl) : includes a compound with a diphenylmethyl group attached to the acetamide nitrogen. This bulky substituent may enhance lipophilicity but reduce aqueous solubility compared to the target compound’s methoxyphenylmethyl group .

Pharmacological Activity Trends

Antimicrobial Activity

The target compound’s 4-methoxyphenyl group may further modulate activity by influencing membrane penetration or enzymatic interactions .

Anticancer Activity

highlights acetamide derivatives with morpholinyl, piperidinyl, or pyrrolidinyl substituents exhibiting notable anticancer activity. While the target compound lacks these groups, its methoxyphenyl and phenyl-oxazole motifs may synergize to target cancer-related pathways, such as kinase inhibition or apoptosis induction .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Observed Activity/Properties Reference
N-[(4-Methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide C₁₉H₁₈N₂O₃ 4-Methoxyphenylmethyl, 5-phenyloxazole N/A (Structural analog data inferred)
2-(4-Chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide C₁₈H₁₅ClN₂O₃ 4-Chlorophenoxy, 5-phenyloxazole N/A (Structural analog)
N-{3-[Cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide C₂₃H₂₉FN₄O₃ 4-Fluorophenyl, cyclohexylmethylamino Screening compound (biological target unspecified)
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide C₂₁H₂₂N₄O₅S Morpholinyl, sulfonylquinazoline Anticancer (MTT assay)

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Molecular Formula: C20_{20}H20_{20}N2_2O3_3
Molecular Weight: 336.4 g/mol
CAS Number: 952999-61-0

The compound features a methoxy-substituted phenyl group and an oxazole moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-phenyl-1,2-oxazole with 4-methoxyphenylacetyl chloride under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like triethylamine used to neutralize byproducts .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties . For instance, derivatives of phenoxy-N-arylacetamides have demonstrated significant antibacterial and antifungal activities. In one study, various derivatives showed minimum inhibitory concentrations (MICs) ranging from 4.69 to 156.47 µM against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Anti-inflammatory and Analgesic Properties

This compound has also been investigated for its anti-inflammatory and analgesic activities . Studies have shown that compounds within this class can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models . The mechanism is believed to involve the modulation of signaling pathways associated with inflammation.

Anticancer Activity

The compound has potential anticancer properties , as evidenced by studies showing its ability to inhibit cell proliferation in various cancer cell lines. The interaction with specific molecular targets suggests that it may disrupt pathways critical for tumor growth .

Case Studies

  • Case Study on Antibacterial Activity: A recent study evaluated the antibacterial effects of various phenoxy-acetamide derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated strong inhibition against S. aureus and moderate activity against E. coli, highlighting the compound's potential as a lead structure for antibiotic development .
  • Case Study on Anti-inflammatory Effects: In a model of induced paw edema in rats, treatment with N-[4-methoxyphenyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide resulted in a significant reduction in swelling compared to controls, suggesting effective anti-inflammatory properties .

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